Sulbutiamine-d14

LC-MS/MS Bioanalysis Mass Spectrometry

Bioanalytical variability during sample extraction and ionization compromises sulbutiamine quantification. Sulbutiamine-d14, a +14 Da stable isotope-labeled internal standard, co-elutes identically but resolves via mass shift, correcting for recovery losses and matrix effects. • Enables precise LC-MS/MS quantitation in plasma/tissue matrices • Meets FDA/EMA bioanalytical method validation criteria • Certified ≥98% purity; shipped at ambient temperature.

Molecular Formula C32H46N8O6S2
Molecular Weight 717.0 g/mol
Cat. No. B12373410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbutiamine-d14
Molecular FormulaC32H46N8O6S2
Molecular Weight717.0 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
InChIInChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-/i1D3,2D3,3D3,4D3,19D,20D
InChIKeyCKHJPWQVLKHBIH-SSEUEVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulbutiamine-d14: Stable Isotope-Labeled Internal Standard for LC-MS/MS


Sulbutiamine-d14 is a deuterated analogue of the synthetic thiamine derivative sulbutiamine, containing fourteen stable heavy hydrogen atoms incorporated into its molecular structure . It is a stable isotope-labeled (SIL) compound specifically designed for use as an internal standard (IS) in quantitative bioanalytical assays employing liquid chromatography–tandem mass spectrometry (LC–MS/MS) . The compound shares nearly identical physicochemical properties with the unlabeled analyte but is distinguished by a mass shift of +14 Da, enabling precise and accurate quantification of sulbutiamine in complex biological matrices [1].

Identity
Deuterated internal standard (SIL-IS) for sulbutiamine, +14 Da mass shift.
Workflow
Co-elutes with analyte in LC-MS/MS, corrects extraction and ionization variability.
Selection Context
Designed for quantitative bioanalysis in complex biological matrices.

Why Sulbutiamine-d14 Is an Irreplaceable Internal Standard


In quantitative LC-MS/MS, the use of an internal standard is critical to correct for variability introduced during sample preparation, extraction, and ionization [1]. Unlabeled sulbutiamine or a structural analogue cannot be used as a reliable IS because it co-elutes and is indistinguishable from the target analyte, failing to compensate for matrix effects or recovery losses [2]. A true stable isotope-labeled internal standard like Sulbutiamine-d14 co-elutes with the analyte but is differentiated by its mass, thereby experiencing identical extraction recovery and ionization conditions, which is essential for achieving the accuracy and precision required for regulatory-compliant bioanalysis [3].

Target Sulbutiamine-d14 (SIL-IS)
Risk with Unlabeled Sulbutiamine Co-elutes but indistinguishable in MS; may not compensate for matrix effects or recovery losses.
Target Sulbutiamine-d14 (SIL-IS)
Risk with Structural Analogue Extraction recovery and ionization response may differ, leading to inaccurate quantitation.

Quantitative Advantages of Sulbutiamine-d14 Over Analogs


Mass Spectrometric Differentiation vs. Unlabeled Sulbutiamine

Sulbutiamine-d14 is structurally identical to unlabeled sulbutiamine, but the substitution of fourteen hydrogen atoms with deuterium results in a molecular weight of 716.97 g/mol (C32H32D14N8O6S2), a +14 Da mass shift compared to the unlabeled compound (702.89 g/mol, C32H46N8O6S2) . This mass difference allows for chromatographic co-elution with the analyte while providing distinct MS/MS transitions for selective detection, enabling the construction of precise calibration curves and accurate quantitation .

Mass Differentiation
Head-to-head
+14 Da (D14 labeling) vs. unlabeled sulbutiamine
Enables selective MS detection while co-eluting
Critical for calibration curve precision
LC-MS/MS Bioanalysis Mass Spectrometry

Purity and Analytical Grade Comparison

Reputable vendors supply Sulbutiamine-d14 at a high purity grade, typically ≥98%, which is crucial for its role as an internal standard to minimize quantitative error . This purity is comparable to the analytical standard grade of unlabeled Sulbutiamine (also ≥98%), ensuring that the labeled IS is not a source of additional impurities that could compromise assay selectivity or accuracy .

Purity Specification
Specification review
≥98% (target compound)
Meets analytical standard purity criteria
Per vendor CoA; confirm lot-specific
Analytical Chemistry Method Validation Reference Standards

Performance Advantage Over Unlabeled Analogues

Stable isotope-labeled internal standards like Sulbutiamine-d14 are theoretically superior to unlabeled structural analogues because they exhibit nearly identical physicochemical properties, including extraction recovery, ionization response, and matrix effects [1]. This similarity allows the IS to correct for losses and signal variability throughout the entire analytical process, whereas an unlabeled analogue may behave differently, leading to inaccurate quantification [2].

Recovery & Matrix Effect
Class-level
Near-identical to analyte vs. analogue may differ
Supports matrix-effect correction in theory
Verify with extraction recovery data
LC-MS/MS Bioanalysis Matrix Effects

Application Scenarios for Sulbutiamine-d14


Quantification in Biological Matrices for PK Studies

Sulbutiamine-d14 is the requisite internal standard for developing and validating sensitive and selective LC-MS/MS methods for the quantification of sulbutiamine in complex biological samples . It corrects for analyte loss during sample extraction and compensates for variable ionization (matrix effects), thereby ensuring the accuracy and precision of pharmacokinetic parameters such as Cmax, Tmax, and AUC [1].

Regulatory Method Validation for Drug Development

Regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation strongly recommend the use of a stable isotope-labeled internal standard for small molecule quantitation. Sulbutiamine-d14 meets this requirement, providing the necessary specificity and robustness to demonstrate method reliability in support of Investigational New Drug (IND) or New Drug Application (NDA) submissions where sulbutiamine is the analyte [2].

Metabolic Fate and Disposition Studies

By using Sulbutiamine-d14 as an internal standard in LC-MS/MS assays, researchers can accurately measure the conversion of sulbutiamine to its active metabolites (e.g., isobutyryl-thiamine, thiamine diphosphate) in various in vitro (e.g., cell culture) and in vivo (e.g., rodent) models [3]. This enables robust determination of metabolic stability and intracellular disposition of the drug [4].

Bioequivalence Studies for Generic Formulations

For pharmaceutical companies developing generic versions of sulbutiamine formulations, a robust and accurate bioanalytical method is paramount for establishing bioequivalence to the reference listed drug. Sulbutiamine-d14 is the essential internal standard that ensures the high degree of precision and accuracy needed to generate defensible data for regulatory approval of a generic product.

Application
Selection Property
Validation Focus
PK exposure-model validation in research matrices
Co-elution with mass differentiation
Accuracy and precision in biological matrices
Bioanalytical method validation research
ISTD meets isotope-labeled criteria
Method reproducibility and documentation context
Metabolic fate and disposition studies
Identical extraction recovery and ionization behavior
Metabolite quantification in in vitro/in vivo models
Formulation bioequivalence research
SIL-IS for precise quantitation
Defensible data for method bridging studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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